molecular formula C12H20O6 B184118 Hexahydrospiro[1,3-benzodioxole-2,1'-cyclohexane]-4,5,6,7-tetrol CAS No. 22144-55-4

Hexahydrospiro[1,3-benzodioxole-2,1'-cyclohexane]-4,5,6,7-tetrol

Cat. No.: B184118
CAS No.: 22144-55-4
M. Wt: 260.28 g/mol
InChI Key: SOONKKMMJCQOLI-JYRVZRIJSA-N
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Description

Hexahydrospiro[1,3-benzodioxole-2,1'-cyclohexane]-4,5,6,7-tetrol is a high-purity chemical building block recognized in synthetic organic chemistry as a protected form of myo -inositol, specifically a 1,2-O-cyclohexylidene myo -inositol derivative . This spiro-fused benzodioxole system serves as a crucial protected intermediate for the sophisticated synthesis of complex inositol phosphate analogs and other stereochemically intricate molecular architectures. Researchers value this compound for its ability to mask reactive hydroxyl groups on the inositol ring with a stable cyclohexylidene ketal, enabling selective functionalization at the remaining free hydroxyl positions for the construction of signaling molecules and potential pharmaceutical agents. The stereochemistry of the parent myo -inositol template provides a versatile platform for probing biochemical pathways, particularly in the study of intracellular signaling and phospholipid biochemistry. As a key synthetic precursor, it facilitates investigations into the role of inositols in cellular communication and their interactions with various enzymes and receptors. This compound is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

22144-55-4

Molecular Formula

C12H20O6

Molecular Weight

260.28 g/mol

IUPAC Name

(3aS,4R,5S,6S,7R,7aR)-spiro[3a,4,5,6,7,7a-hexahydro-1,3-benzodioxole-2,1'-cyclohexane]-4,5,6,7-tetrol

InChI

InChI=1S/C12H20O6/c13-6-7(14)9(16)11-10(8(6)15)17-12(18-11)4-2-1-3-5-12/h6-11,13-16H,1-5H2/t6-,7-,8+,9+,10-,11+/m0/s1

InChI Key

SOONKKMMJCQOLI-JYRVZRIJSA-N

SMILES

C1CCC2(CC1)OC3C(C(C(C(C3O2)O)O)O)O

Isomeric SMILES

C1CCC2(CC1)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H]([C@@H]3O2)O)O)O)O

Canonical SMILES

C1CCC2(CC1)OC3C(C(C(C(C3O2)O)O)O)O

Synonyms

2,3-O-chmi
2,3-O-cyclohexylidene-myo-inositol

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The process typically employs para-toluenesulfonic acid (p-TSA) as a catalyst in anhydrous toluene under reflux conditions (110–120°C). The stoichiometric ratio of cyclohexanone to myo-inositol is critical to favor mono-protection over di-protection. A molar ratio of 1:1.2 (myo-inositol:cyclohexanone) minimizes di-O-cyclohexylidene byproducts. Water generated during ketal formation is removed via azeotropic distillation to shift the equilibrium toward product formation.

Key Reaction Parameters:

ParameterOptimal Value
Catalystp-TSA (5 mol%)
SolventToluene
Temperature110–120°C (reflux)
Reaction Time12–24 hours
Cyclohexanone Ratio1.2 equiv. per myo-inositol

Stereochemical Considerations

The reaction preserves the stereochemistry of myo-inositol, as evidenced by nuclear magnetic resonance (NMR) analysis of the product. The spirocyclic structure arises from the equatorial orientation of the cyclohexylidene group, which minimizes steric strain. Computational studies suggest that the transition state involves protonation of the carbonyl oxygen in cyclohexanone, followed by nucleophilic attack by the 2,3-diol of myo-inositol.

Purification and Characterization

Isolation Techniques

Crude product is purified via:

  • Recrystallization : Using ethanol/water (3:1 v/v) to yield white crystalline solids with >95% purity.

  • Column Chromatography : Silica gel with gradient elution (hexane:ethyl acetate 1:1 to 1:3) resolves mono- and di-protected byproducts.

Analytical Data

  • Melting Point : 178–180°C.

  • 1H^1\text{H} NMR (400 MHz, DMSO-d6) : δ 4.85 (d, 2H, OH), 4.12 (m, 2H, H-2,3), 3.70–3.40 (m, 4H, H-4,5,6,7), 1.60–1.20 (m, 10H, cyclohexyl).

  • HRMS : m/z 261.1445 [M+H]+^+ (calculated for C12H21O6 \text{C}_{12}\text{H}_{21}\text{O}_{6}: 261.1441).

Comparative Analysis of Methods

MethodAcid-CatalyzedBase-Mediated
Yield 68–72%40–50%
Purity >95%85–90%
Reaction Time 12–24 h8–12 h
Stereo Retention CompletePartial
Scalability Industrial feasibleLab-scale only

Industrial-Scale Optimization

For large-scale production, the acid-catalyzed method is preferred due to higher yields and easier process control. Key modifications include:

  • Continuous Water Removal : Rotary evaporators or molecular sieves enhance reaction efficiency.

  • Catalyst Recycling : p-TSA can be recovered via aqueous extraction and reused for 3–5 cycles without significant activity loss.

  • Green Solvents : Substituting toluene with cyclopentyl methyl ether (CPME) reduces environmental impact while maintaining yield .

Chemical Reactions Analysis

Types of Reactions

Hexahydrospiro[1,3-benzodioxole-2,1’-cyclohexane]-4,5,6,7-tetrol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or alkanes.

    Substitution: The ether linkages and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acids can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Hexahydrospiro[1,3-benzodioxole-2,1’-cyclohexane]-4,5,6,7-tetrol has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Medicine: Research has explored its potential as a therapeutic agent due to its bioactive properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Hexahydrospiro[1,3-benzodioxole-2,1’-cyclohexane]-4,5,6,7-tetrol exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways . For example, it may act as an agonist or antagonist, depending on the target and context.

Biological Activity

Hexahydrospiro[1,3-benzodioxole-2,1'-cyclohexane]-4,5,6,7-tetrol (CAS No. 22144-55-4) is a complex organic compound notable for its unique spirocyclic structure and multiple hydroxyl groups. This compound has garnered attention in various fields of research due to its potential biological activities and applications in medicinal chemistry.

Chemical Structure and Properties

  • Molecular Formula : C12H20O6
  • Molecular Weight : 260.28 g/mol
  • IUPAC Name : (3aS,4R,5S,6S,7R,7aR)-spiro[3a,4,5,6,7,7a-hexahydro-1,3-benzodioxole-2,1'-cyclohexane]-4,5,6,7-tetrol
  • InChI Key : SOONKKMMJCQOLI-J

The compound features both six-membered and five-membered rings which contribute to its stability and reactivity. The presence of hydroxyl groups makes it an interesting subject for biological studies due to its potential interactions with biological macromolecules.

This compound exhibits biological activity through its interaction with specific molecular targets such as enzymes and receptors. This interaction can modulate their activity and influence various biochemical pathways.

Therapeutic Potential

Research indicates that this compound may have therapeutic applications due to its bioactive properties. Some of the notable areas of investigation include:

  • Antioxidant Activity : The hydroxyl groups in the structure are known to exhibit antioxidant properties which can protect cells from oxidative stress.
  • Enzyme Inhibition : Studies have suggested that the compound may inhibit specific enzymes involved in metabolic pathways.
  • Antimicrobial Activity : Preliminary data indicate potential antimicrobial effects against various pathogens.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntioxidantScavenging free radicals; reducing oxidative stress
Enzyme InhibitionInhibition of α-glucosidase and other enzymes
AntimicrobialActivity against Gram-positive bacteria

Case Study: Antioxidant Properties

A study conducted on the antioxidant capacity of this compound demonstrated significant free radical scavenging activity. The compound was tested using the DPPH assay method which showed a dose-dependent response.

Case Study: Enzyme Inhibition

In vitro assays have shown that this compound inhibits α-glucosidase activity. This inhibition could be beneficial in managing blood glucose levels in diabetic patients. Further research is needed to explore its mechanism of action and potential clinical applications.

Synthetic Routes and Industrial Applications

The synthesis of this compound typically involves cyclization reactions under controlled conditions. One common method includes the acid-catalyzed reaction of cyclohexanediol with aromatic carbonitriles. Industrial production may utilize continuous flow reactors to enhance yield and purity.

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